Methods and Technical Details
The synthesis of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the isoindolinone scaffold followed by the introduction of the fluorine atom and the pyrrolidine moiety. Specific techniques may include:
These methods are detailed in various patents and scientific literature, highlighting their efficiency and yield .
Structure and Data
The molecular structure of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride features a bicyclic isoindolinone framework with a pyrrolidine substituent at the nitrogen position. The presence of a fluorine atom at the 5-position enhances its pharmacological properties.
Key structural data includes:
Reactions and Technical Details
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride can participate in various chemical reactions typical for isoindolinones, such as:
These reactions are crucial for modifying the compound for specific applications in drug design .
Process and Data
Potential mechanisms include:
Further studies are needed to elucidate its precise mechanism and potential therapeutic targets .
Physical and Chemical Properties
The physical properties of (S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride include:
Chemical properties include stability under standard laboratory conditions, with potential reactivity towards strong acids or bases due to functional groups present in its structure .
Scientific Uses
(S)-5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is primarily utilized in scientific research settings, particularly in:
The synthesis typically begins with ortho-phthalic acid derivatives, leveraging palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the 5-fluoro substituent early in the sequence [8]. A critical advancement involves N-alkylation of 5-fluoroisoindolinone with tert-butyl 3-bromopyrrolidine-1-carboxylate, which installs the chiral pyrrolidine moiety while minimizing racemization. Subsequent Boc deprotection under acidic conditions (e.g., HCl/dioxane) yields the free amine, isolated as the hydrochloride salt via crystallization from ethanol/diethyl ether (yield: 68-72%) [8]. Alternative routes employ reductive amination strategies between 5-fluoro-1-oxoisoindoline-3-carbaldehyde and pyrrolidine precursors, though this approach risks epimerization at the stereocenter [9].
Table 2: Comparative Synthetic Routes to the Isoindolinone Scaffold
Strategy | Key Step | Yield | Purity | Limitations |
---|---|---|---|---|
N-Alkylation/Boc Deprotection | Boc-pyrrolidine alkylation, HCl cleavage | 72% | >99% ee | Requires chiral Boc-pyrrolidine |
Reductive Amination | Condensation of isoindolinone aldehyde | 58% | 90-95% ee | Epimerization risk |
Cyclative Amination | Pd-catalyzed C-N coupling | 65% | >98% ee | Catalyst cost sensitivity |
Scaffold diversification focuses on modifications at C5 (fluoro→chloro, cyano) and the pyrrolidine nitrogen (alkylation, acylation) to modulate target binding affinity. Notably, 5-aza substitutions enhance metabolic stability but reduce cyclization yields by ~15% due to coordination effects [8] [9].
Chiral purity (>99% ee) is achieved through three primary methods:
Analytical monitoring employs chiral stationary phases (CSP-LC) and vibrational circular dichroism (VCD), with the latter detecting as low as 0.5% enantiomeric impurity [7].
Table 3: Enantiomeric Control Methods and Performance Metrics
Method | Conditions | ee | Yield | Scale Suitability |
---|---|---|---|---|
Chiral Pool (L-Proline) | 0°C, pH 8.5, aqueous MeCN | >99.5% | 88% | Multi-kilogram |
Enzymatic Resolution | Lipase PS, vinyl acetate, 25°C | >98% | 34% | Pilot scale |
Preparative HPLC | Chiralcel OD-H, 5 µm, 250×20 mm | >99% | 42% | Milligram to gram |
Salt formation addresses the free base’s poor aqueous solubility (<0.1 mg/mL) and hygroscopicity. The hydrochloride salt is precipitated by treating the free base in anhydrous THF with 1.05 equiv HCl gas at 0–5°C, followed by anti-solvent crystallization (ethanol/MTBE). This yields a crystalline monohydrate with 23.5% improved aqueous solubility (3.7 mg/mL at pH 3.0) and stability under accelerated conditions (40°C/75% RH for 6 months) [5] [8]. Salt stoichiometry is confirmed via ion chromatography (Cl⁻:N ratio = 1:1) and dynamic vapor sorption (DVS), which shows <0.2% weight gain at 40–80% RH, indicating low hygroscopicity [5]. Alternative salts (mesylate, tosylate) were evaluated but showed reduced crystallinity and higher deliquescence [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2